1-Stearoyl-rac-glycerol

Beschreibung

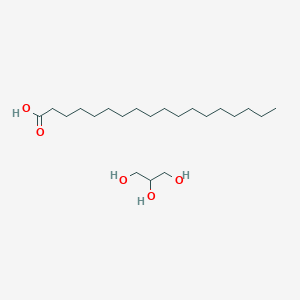

Glycerol monostearate, commonly known as GMS, is the glycerol ester of stearic acid . It is commonly used as an emulsifier in foods.

1-Octadecanoyl-rac-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycerol 1-monostearate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glyceryl monostearate is a natural product found in Trichosanthes tricuspidata, Glycine max, and other organisms with data available.

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-rac-glycerol: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol, a monoacylglycerol also known as monostearin (B1671896), is a pivotal molecule in various biological and pharmaceutical contexts.[1] Comprising a glycerol (B35011) backbone esterified with stearic acid at the rac-1 position, this compound is not only a key intermediate in lipid metabolism but also a significant player in cellular signaling pathways.[1][2] Its amphiphilic nature lends it valuable properties as an emulsifier and stabilizer, leading to its widespread use in the food, cosmetic, and pharmaceutical industries. In the realm of drug delivery, this compound is increasingly utilized in the formulation of sophisticated nano-carrier systems, such as solid lipid nanoparticles (SLNs) and transfersomes, to enhance the bioavailability and targeted delivery of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analysis, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a racemic mixture of 1-stearoyl-sn-glycerol (B134734) and 3-stearoyl-sn-glycerol. The presence of the long, saturated stearoyl chain and the polar glycerol head confers its characteristic amphiphilic properties.

Chemical Structure:

-

IUPAC Name: (RS)-2,3-dihydroxypropyl octadecanoate[5]

-

Synonyms: 1-Monostearin, Glyceryl monostearate, α-Monostearin[1][6]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | References |

| Appearance | White or yellowish waxy solid | [7] |

| Melting Point | 56-59 °C | [7] |

| Solubility | Soluble in hot organic solvents (e.g., ethanol (B145695), benzene, acetone), mineral oil, and fatty oils. Insoluble in cold water but can be dispersed in hot water. | [7] |

| HLB Value | 3.8 | [7] |

Biological Significance and Signaling Pathways

This compound is a member of the monoacylglycerol (MAG) class of lipids, which are crucial signaling molecules.[8] MAGs are primarily generated through the hydrolysis of triglycerides by lipoprotein lipase (B570770) and hormone-sensitive lipase.[9] The intracellular levels of MAGs are regulated by monoacylglycerol lipase (MGL), which hydrolyzes them into free fatty acids and glycerol.[8][9]

This metabolic pathway is intricately linked to the endocannabinoid system, as MGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[8][9] By modulating the activity of MGL, the levels of various MAGs, including this compound, can influence endocannabinoid signaling, which plays a role in neurotransmission, inflammation, and pain perception.[1][8]

Below is a diagram illustrating the central role of monoacylglycerol lipase in lipid metabolism and its intersection with the endocannabinoid signaling pathway.

Experimental Protocols

Synthesis of this compound

Enzymatic Synthesis (Representative Protocol)

This method utilizes the specificity of lipases for a milder and more selective synthesis.[5][6]

-

Reaction Setup: In a round-bottom flask, combine stearic acid and glycerol in a 1:3 molar ratio.[5] Add a suitable organic solvent, such as acetone (B3395972), to dissolve the substrates.[1]

-

Enzyme Addition: Introduce an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), at a concentration of 5-10% (w/w) of the stearic acid.[1][5]

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically around 60°C, for 8-24 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Enzyme Removal: Once the reaction is complete, the immobilized enzyme can be removed by simple filtration and potentially reused.[6]

-

Product Isolation: The solvent is removed under reduced pressure. The resulting crude product will contain monostearin, along with unreacted starting materials and some di- and triglycerides.[1]

Chemical Synthesis (Representative Protocol)

This traditional method involves direct esterification.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a nitrogen inlet, add stearic acid and glycerol, typically in a 1:1.2 to 1:1.3 molar ratio.[10]

-

Catalyst Addition: Introduce an acidic or basic catalyst, such as sodium hydroxide (B78521) (0.2% w/w).[10][11]

-

Reaction Conditions: Heat the mixture to 180-250°C under a nitrogen atmosphere with continuous stirring for 2-7 hours.[10]

-

Neutralization and Washing: After the reaction, cool the mixture and neutralize the catalyst. The product is then washed with hot water to remove excess glycerol and catalyst.[10]

-

Product Isolation: The final product, a mixture of mono-, di-, and triglycerides, is obtained after drying.[10]

Purification of this compound

Recrystallization (Representative Protocol)

This is a common method for purifying solid compounds.[12][13]

-

Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of n-hexane and ethanol can be effective.[6][14]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Flash Chromatography (Representative Protocol)

This technique provides a more rapid and efficient separation.[15]

-

Stationary Phase: Pack a column with silica (B1680970) gel.

-

Mobile Phase: Use a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., acetone or ethyl acetate) to elute the components.

-

Sample Loading and Elution: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, collecting fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][16]

-

Derivatization: As monoacylglycerols are not sufficiently volatile for GC analysis, they must be derivatized. A common method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass range appropriate for the TMS-derivatized this compound (e.g., m/z 50-600).

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared to those of a known standard for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the stearoyl chain (a large multiplet in the aliphatic region), the glycerol backbone (multiplets in the 3.5-4.5 ppm range), and the hydroxyl groups (which may be broad and exchangeable).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the carbons of the glycerol backbone (in the 60-75 ppm range), and the carbons of the stearoyl chain (in the 14-35 ppm range).[17]

Applications in Drug Delivery

The amphiphilic nature and biocompatibility of this compound make it an excellent excipient for advanced drug delivery systems.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids. This compound can serve as the solid lipid matrix to encapsulate lipophilic drugs, enhancing their stability and controlling their release.[18][19]

Transfersomes

Transfersomes are ultra-deformable vesicles that can squeeze through the narrow pores of the skin, making them ideal for transdermal drug delivery. This compound can be incorporated into the lipid bilayer of transfersomes to modulate their properties.[3][20]

Below is a workflow diagram for the preparation of solid lipid nanoparticles using a high-pressure homogenization technique.

Conclusion

This compound is a multifaceted molecule with significant implications in both fundamental biological research and applied pharmaceutical sciences. Its well-defined chemical structure and properties, coupled with its role in cellular signaling and its utility as a pharmaceutical excipient, make it a subject of ongoing interest. This technical guide has provided a detailed overview of its key characteristics and methodologies for its study and application, offering a valuable resource for researchers and professionals in the field. A thorough understanding of this compound will undoubtedly contribute to advancements in lipidomics, cell biology, and the development of novel drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Diagram of endocannabinoid biosynthesis and mode of action of the endocannabinoid system within a neuron [pfocr.wikipathways.org]

- 3. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. diglib.tugraz.at [diglib.tugraz.at]

- 5. Production of glyceryl monostearate by immobilized candida antarctica B lipase in organic media - MedCrave online [medcraveonline.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. JPH01117845A - Method for purifying monoglyceride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jddtonline.info [jddtonline.info]

- 20. jddtonline.info [jddtonline.info]

The Pivotal Role of 1-Monostearin in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Monostearin, a monoacylglycerol containing stearic acid, occupies a central position in the intricate web of lipid metabolism. It serves as a key intermediate in both the catabolism of triglycerides (lipolysis) and their synthesis (lipogenesis). This technical guide provides a comprehensive overview of the function of 1-monostearin, detailing its metabolic pathways, the enzymes involved, and its influence on critical signaling cascades that regulate cellular lipid homeostasis. The guide includes a compilation of quantitative data, detailed experimental protocols for studying 1-monostearin metabolism, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Monoacylglycerols (MAGs) are esters of glycerol (B35011) and a single fatty acid. 1-Monostearin, also known as 1-stearoyl-rac-glycerol, is a specific MAG containing the saturated fatty acid, stearic acid, at the sn-1 position.[1] It is a naturally occurring molecule in the body, primarily arising from the breakdown of dietary and stored triglycerides.[2][3] Beyond its role as a simple metabolic intermediate, 1-monostearin and its metabolic products are increasingly recognized for their involvement in cellular signaling and the regulation of metabolic health and disease.[4][5] Understanding the precise function of 1-monostearin in lipid metabolism is crucial for researchers in fields ranging from metabolic diseases to oncology and drug development.

The Dual Function of 1-Monostearin in Lipid Metabolism

1-Monostearin is positioned at the crossroads of two fundamental lipid metabolic pathways: lipolysis and lipogenesis.

Lipolysis: The Breakdown of Triglycerides

Lipolysis is the process by which triglycerides stored in lipid droplets are hydrolyzed to release free fatty acids (FFAs) and glycerol, providing a crucial source of energy for the body. This process occurs in a stepwise manner, catalyzed by a series of lipases. 1-Monostearin is the final intermediate in this cascade before the complete liberation of the fatty acid and glycerol backbone.

The key enzyme responsible for the hydrolysis of 1-monostearin is Monoacylglycerol Lipase (MGL) . MGL is a serine hydrolase that cleaves the ester bond of monoacylglycerols, releasing a fatty acid and glycerol.[6][7] In the context of 1-monostearin, MGL catalyzes its conversion to stearic acid and glycerol.

Lipogenesis: The Synthesis of Triglycerides

Lipogenesis is the metabolic process of synthesizing fatty acids and, subsequently, triglycerides for storage.[8] 1-Monostearin can serve as a substrate for the synthesis of diacylglycerols (DAGs) and triglycerides (TGs) through the action of acyltransferases.

Two key enzymes involved in the utilization of 1-monostearin for triglyceride synthesis are:

-

Monoacylglycerol Acyltransferase (MGAT): This enzyme catalyzes the acylation of a monoacylglycerol to form a diacylglycerol. Specifically, MGAT2 is a prominent isoform in the intestine and liver that can utilize 1-monostearin as a substrate.[9]

-

Diacylglycerol Acyltransferase (DGAT): Following the formation of a diacylglycerol from 1-monostearin, DGAT catalyzes the final step of triglyceride synthesis by adding a third fatty acid. DGAT1, in particular, has been shown to have MGAT activity as well, further highlighting the interconnectedness of these pathways.

Quantitative Data on 1-Monostearin Metabolism

Precise quantitative data is essential for understanding the dynamics of 1-monostearin in lipid metabolism. While specific kinetic parameters for 1-monostearin with all relevant enzymes are not exhaustively available in the literature, the following tables summarize available data on enzyme activity and the effects of related fatty acids on lipid profiles.

Table 1: Substrate Specificity of Key Enzymes in 1-Monostearin Metabolism

| Enzyme | Substrate(s) | Relative Activity/Affinity | Source |

| Monoacylglycerol Lipase (MGL) | 1-Monoolein, 2-Monoolein (B133480) | Rates of hydrolysis are nearly identical. 1-Monoolein acts as a competitive inhibitor of 2-monoolein hydrolysis with a Ki of 65 µM. | |

| Monoacylglycerol Acyltransferase 2 (MGAT2) | rac-1-monolauroylglycerol | Highest activity observed among various monoacylglycerols. | |

| rac-1-stearoylglycerol | Shows activity, but lower than with unsaturated monoacylglycerols. | ||

| Diacylglycerol O-Acyltransferase 1 (DGAT1) | 1,2-dioleoyl-sn-glycerol | Standard substrate for activity assays. |

Table 2: Effects of Stearic Acid (a product of 1-Monostearin hydrolysis) on Hepatocyte Lipid Metabolism

| Cell Type | Treatment | Effect on Lipid Profile | Source |

| Primary Rat Hepatocytes | Stearic Acid (1 mmol/L) for 22-24h | No significant effect on LCAT secretion. | |

| Significantly enhanced triglyceride secretion. | |||

| HepG2 Cells | Stearic Acid | Poorly esterified into neutral lipids compared to oleate, palmitate, and linoleate. |

Signaling Pathways Influenced by 1-Monostearin Metabolism

The metabolic fate of 1-monostearin and its products, particularly stearic acid, can influence key signaling pathways that regulate lipid metabolism and cellular function.

Endocannabinoid System

MGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[6][7] Although 1-monostearin itself is not an endocannabinoid, its metabolism is directly linked to this system through the shared catalytic activity of MGL. Inhibition of MGL to increase 2-AG levels as a therapeutic strategy will consequently lead to an accumulation of other monoacylglycerols, including 1-monostearin. This interplay highlights the importance of considering the broader substrate profile of MGL in drug development.

Figure 1: Crosstalk between triglyceride lipolysis and endocannabinoid signaling via MGL.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The SREBP family of transcription factors, particularly SREBP-1c, are master regulators of lipogenesis.[4] Insulin (B600854) activation of the SREBP-1c pathway leads to the increased expression of genes involved in fatty acid and triglyceride synthesis. The stearic acid released from the hydrolysis of 1-monostearin can influence this pathway. Studies have shown that increased levels of stearic acid can be a result of insulin-stimulated de novo synthesis mediated by the SREBP-1c pathway.

Figure 2: Influence of stearic acid on the SREBP-1c signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

PPARs are nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. PPARα is primarily involved in fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and lipid storage. The stearic acid derived from 1-monostearin can act as a signaling molecule to modulate PPAR activity, thereby influencing the expression of genes involved in lipid metabolism.

Figure 3: Stearic acid as a potential ligand for PPAR signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of 1-monostearin in lipid metabolism.

Measurement of Monoacylglycerol Lipase (MGL) Activity

Principle: MGL activity is determined by measuring the rate of hydrolysis of a monoacylglycerol substrate. A colorimetric assay using a chromogenic substrate is a common and accessible method.

Materials:

-

MGL enzyme source (recombinant MGL or tissue/cell homogenate)

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA

-

Substrate: 4-Nitrophenylacetate (4-NPA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 4-NPA in ethanol.

-

In a 96-well plate, add the assay buffer to each well.

-

Add the MGL enzyme source to the appropriate wells. Include a blank control with no enzyme.

-

To initiate the reaction, add the 4-NPA substrate to all wells.

-

Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over time.

-

The rate of 4-nitrophenol (B140041) production is proportional to MGL activity.

Workflow Diagram:

Figure 4: Workflow for a colorimetric MGL activity assay.

In Vitro Lipogenesis Assay in Hepatocytes

Principle: This assay measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or a radiolabeled fatty acid, into newly synthesized lipids in cultured hepatocytes. To specifically trace the fate of 1-monostearin, a radiolabeled version could be synthesized and used as the substrate.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium

-

[¹⁴C]-Acetate or custom synthesized [¹⁴C]-1-monostearin

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Culture hepatocytes to the desired confluency.

-

Incubate the cells with [¹⁴C]-acetate or [¹⁴C]-1-monostearin for a defined period.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a chloroform:methanol mixture.

-

Separate the lipid classes (e.g., triglycerides, free fatty acids, phospholipids) using TLC.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

The amount of radioactivity in each lipid class indicates the rate of its synthesis from the provided precursor.

Workflow Diagram:

Figure 5: Workflow for an in vitro lipogenesis assay using a radiolabeled precursor.

Quantification of Cellular Lipid Droplets

Principle: The accumulation of neutral lipids, such as triglycerides, within cells can be visualized and quantified by staining with lipophilic dyes.

Materials:

-

Cultured cells (e.g., adipocytes, hepatocytes)

-

Oil Red O or BODIPY 493/503 stain

-

Formalin for cell fixation

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Culture and treat cells as required.

-

Fix the cells with formalin.

-

Stain the cells with Oil Red O or BODIPY 493/503.

-

Acquire images of the stained cells using a microscope.

-

Use image analysis software to quantify the number, size, and total area of the lipid droplets per cell.

Conclusion

1-Monostearin is a multifaceted molecule that plays a critical role in the dynamic balance of lipid storage and utilization. Its metabolism is intricately linked to key enzymes and signaling pathways that are central to cellular and systemic energy homeostasis. A thorough understanding of the function of 1-monostearin is paramount for the development of novel therapeutic strategies for metabolic disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further elucidate the complex role of this important lipid intermediate. Further research is warranted to obtain more precise quantitative data on the kinetic parameters of enzymes metabolizing 1-monostearin and to fully delineate its impact on lipid-sensitive signaling pathways.

References

- 1. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sterol regulatory element-binding protein-1c mediates increase of postprandial stearic acid, a potential target for improving insulin resistance, in hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Hepatic ketogenesis regulates lipid homeostasis via ACSL1-mediated fatty acid partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatocyte Proteome Alterations Induced by Individual and Combinations of Common Free Fatty Acids [mdpi.com]

- 8. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterol Regulatory Element–Binding Protein-1c Mediates Increase of Postprandial Stearic Acid, a Potential Target for Improving Insulin Resistance, in Hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Odyssey of Glyceryl Monostearate: A Technical Guide to its Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl monostearate (GMS), a monoglyceride composed of glycerol (B35011) and stearic acid, is a ubiquitous molecule found not only in a vast array of pharmaceutical, cosmetic, and food formulations but also occurring endogenously in biological systems.[1][2] While its physicochemical properties as an emulsifier and stabilizer are well-documented, its specific biological roles within the cell are less clearly defined and represent an emerging area of research. This technical guide delves into the current understanding of the intracellular functions of GMS and other structurally related monoacylglycerols (MAGs), focusing on their metabolism, signaling functions, and the experimental methodologies used to elucidate these roles.

Metabolic Fate of Intracellular Glyceryl Monostearate

GMS is a naturally occurring product of fat metabolism, generated through the breakdown of triglycerides by pancreatic lipase (B570770).[1][2] Intracellularly, monoacylglycerols are primarily metabolized by a class of serine hydrolases, with monoacylglycerol lipase (MGL) and α/β-hydrolase domain-containing 6 (ABHD6) being the most prominent enzymes.[3][4] These enzymes catalyze the hydrolysis of monoglycerides (B3428702) into a free fatty acid and glycerol.[3]

The activity of these enzymes is critical in regulating the cellular pools of MAGs, which in turn can influence downstream signaling events. MGL is responsible for the majority of the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain.[3] ABHD6 has also been identified as a key regulator of signaling-competent MAGs in various tissues and is implicated in a range of physiological and pathological processes, including insulin (B600854) secretion, energy metabolism, and neurotransmission.[4][5]

Key Enzymes in Glyceryl Monostearate Metabolism

| Enzyme | Cellular Location | Substrate(s) | Function |

| Monoacylglycerol Lipase (MGL) | Membrane-associated | Monoacylglycerols (e.g., 2-AG) | Hydrolyzes monoacylglycerols to free fatty acids and glycerol.[3] |

| α/β-hydrolase domain 6 (ABHD6) | Endoplasmic reticulum, outer lysosomal membrane | Monoacylglycerols, bis(monoacylglycero)phosphate | Regulates signaling-competent MAG pools and is involved in various metabolic processes.[4][6][7] |

Signaling Roles of Monoacylglycerols

While direct evidence for GMS as a primary signaling molecule is still emerging, the broader class of monoacylglycerols is increasingly recognized for its role in cellular signaling.[4] Their structural similarity to diacylglycerol (DAG), a well-established second messenger that activates Protein Kinase C (PKC), suggests that MAGs may have analogous or competing roles in signal transduction.[8]

Potential Involvement in the Protein Kinase C (PKC) Pathway

The activation of PKC is a critical step in numerous signaling cascades, regulating processes such as cell growth, differentiation, and apoptosis.[8] PKC is allosterically activated by DAG at the cell membrane. Given that GMS is a monoacylglycerol, it is plausible that it could modulate PKC activity, either by directly interacting with the C1 domain of PKC or by altering the membrane environment.

A recent study on α-glycerol monolaurate (α-GML), a monoglyceride with a shorter fatty acid chain than GMS, demonstrated its ability to promote the expression of tight junction proteins through the PKC/MAPK/ATF-2 signaling pathway in intestinal epithelial cells.[9] This provides a compelling, albeit indirect, model for how GMS might exert signaling functions in cells.

Experimental Protocols

Investigating the intracellular roles of GMS requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Monoacylglycerol Lipase (MGL) Activity Assay

This protocol describes a colorimetric assay to measure MGL activity in cell lysates.

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

MGL enzyme source (e.g., cell lysate)

-

Substrate: 4-nitrophenylacetate

-

MGL-specific inhibitor (e.g., CAY10499) for control experiments

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare Assay Buffer.

-

Prepare the MGL enzyme solution by diluting the cell lysate in Assay Buffer.

-

Prepare the substrate solution (e.g., 10 mM 4-nitrophenylacetate in ethanol).

-

Prepare the inhibitor solution (e.g., 1 mM CAY10499 in DMSO).

-

-

Assay Setup (in a 96-well plate):

-

Add 150 µL of Assay Buffer to each well.

-

To the appropriate wells, add 10 µL of the cell lysate.

-

For inhibitor control wells, pre-incubate the lysate with 10 µL of the inhibitor solution for 15-30 minutes at room temperature.

-

For vehicle control wells, add 10 µL of DMSO.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 40 µL of the substrate solution to each well.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control (no enzyme) from all other readings.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

MGL activity is proportional to this rate and can be normalized to the protein concentration of the lysate.[10]

-

Quantification of Intracellular Glyceryl Monostearate

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantification of lipids from biological samples.

Materials:

-

Cell culture or tissue sample

-

Internal standard (e.g., deuterated GMS)

-

Extraction solvent (e.g., chloroform (B151607):methanol 2:1 v/v)

-

LC-MS system

Procedure:

-

Sample Collection and Homogenization:

-

Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Homogenize the sample in a suitable buffer.

-

-

Lipid Extraction:

-

Add the internal standard to the homogenate.

-

Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol.

-

Collect the organic phase containing the lipids.

-

-

Sample Preparation for LC-MS:

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

-

LC-MS Analysis:

-

Inject the sample onto a suitable LC column (e.g., C18).

-

Use a gradient elution to separate the lipids.

-

Detect and quantify GMS using a mass spectrometer in selected reaction monitoring (SRM) or similar mode.

-

-

Data Analysis:

Conclusion and Future Directions

The biological role of glyceryl monostearate within the cell is a complex and multifaceted area of study. While its function as a metabolic intermediate is clear, its potential as a signaling molecule is an exciting frontier. The established roles of other monoacylglycerols in modulating key signaling pathways, such as the PKC pathway, provide a strong rationale for investigating similar functions for GMS.

Future research should focus on:

-

Directly assessing the interaction of GMS with signaling proteins like PKC isoforms.

-

Utilizing advanced lipidomics techniques to precisely quantify changes in intracellular GMS levels in response to various stimuli.

-

Employing genetic and pharmacological tools to manipulate the activity of MGL and ABHD6 to dissect the specific downstream consequences of altered GMS metabolism.

A deeper understanding of the intracellular roles of GMS will not only advance our fundamental knowledge of lipid biology but also open new avenues for drug development, particularly in the context of metabolic and signaling-related diseases.

References

- 1. Glycerol monostearate - Wikipedia [en.wikipedia.org]

- 2. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]

- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]

- 4. Monoacylglycerol signalling and ABHD6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced monoacylglycerol lipolysis by ABHD6 promotes NSCLC pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic disease and ABHD6 alter the circulating bis(monoacylglycerol)phosphate profile in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α/β Hydrolase Domain-containing 6 (ABHD6) Degrades the Late Endosomal/Lysosomal Lipid Bis(monoacylglycero)phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of protein kinase C activity by lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | α-Glycerol monolaurate promotes tight junction proteins expression through PKC/MAPK/ATF-2 signaling pathway [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. A protocol for investigating lipidomic dysregulation and discovering lipid biomarkers from human serums - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

A Technical Guide to the Physical Properties of 1-Stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol, also known as 1-monostearin, is a monoacylglycerol consisting of a glycerol (B35011) molecule esterified with stearic acid at the rac-1 position. This lipophilic molecule is of significant interest in the pharmaceutical and food industries, primarily utilized as an emulsifier, stabilizer, and a key component in the formulation of various drug delivery systems, including nanoparticles and microemulsions. A thorough understanding of its physical properties is paramount for formulation development, ensuring product stability, and predicting its behavior in biological systems. This technical guide provides an in-depth overview of the core physical properties of this compound, supplemented with detailed experimental protocols and logical workflows.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive reference for researchers.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Synonyms | 1-Monostearin, rac-Glycerol 1-stearate, DL-α-Stearin | [1] |

| Molecular Formula | C₂₁H₄₂O₄ | [2] |

| Molecular Weight | 358.56 g/mol | [2][3] |

| Appearance | White or yellowish waxy solid | [4] |

| Physical State | Solid powder | [2][3] |

| Storage Temperature | -20°C | [3][4] |

Table 2: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Melting Point | 55-60 °C | [4] |

| Density | 0.97 g/cm³ | [4] |

| Boiling Point | 410.96 °C (estimated) | [4] |

| Refractive Index | 1.4400 (estimated) | [4] |

| HLB Value | 3.8 | [4] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Source(s) |

| Hot Organic Solvents | Soluble | [4] |

| Hot Water | Soluble | [4] |

| Ethanol | Slightly soluble | [4] |

| Aliphatic Solvents | Insoluble | [4] |

| Chloroform | 50 mg/mL | [5] |

| DMSO | 100 mg/mL (with sonication) | [6] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard techniques for lipid analysis and can be adapted for specific laboratory settings.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly precise thermoanalytical technique used to determine the melting temperature (Tm) of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[7]

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to 25°C.

-

Program a heating ramp from 25°C to 100°C at a rate of 5°C/min.

-

Use an inert nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidation.

-

-

Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition on the resulting thermogram. The onset temperature of the peak can also be reported.

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique, such as gas chromatography (GC) after derivatization, or gravimetric analysis after solvent evaporation.

-

Calculation: Express the solubility as mg/mL or mol/L.

Characterization of Crystal Structure by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for elucidating the solid-state organization of crystalline materials like this compound.[8]

Methodology:

-

Sample Preparation: The powdered sample of this compound is carefully mounted on a sample holder.

-

Instrument Setup:

-

Place the sample holder in the XRD instrument.

-

Use a monochromatic X-ray source (e.g., Cu Kα radiation).

-

Set the instrument to scan over a specific range of 2θ angles (e.g., 2° to 40°).

-

-

Data Acquisition: The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Data Analysis: The resulting diffraction pattern, with its characteristic peaks, provides information about the crystal lattice parameters and polymorphic form of the material.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence to suggest the direct involvement of this compound in specific intracellular signaling pathways. Its primary roles are understood to be in the physical and chemical aspects of formulations and as a metabolic intermediate.

The logical relationship in its application in drug delivery can be visualized as follows:

This diagram illustrates how this compound, as a key lipid component, is processed with an active pharmaceutical ingredient and surfactants to form a nanoparticle-based drug delivery system. This formulation leads to improved drug solubility, stability, and controlled release profiles.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick and accessible reference for its physicochemical characteristics, while the described experimental protocols provide a practical framework for its analysis in a laboratory setting. The visualizations of experimental workflow and logical application aim to enhance the understanding of its practical use. This information is critical for scientists and researchers engaged in the development of pharmaceuticals and other advanced materials where the precise control of physical properties is essential for performance and efficacy.

References

- 1. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Method of x-ray anomalous diffraction for lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. Differential scanning calorimetry [cureffi.org]

- 8. Crystallization Properties of Dietary Lipids Characterized by X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Monostearin (CAS 123-94-4)

Introduction

1-Monostearin (CAS 123-94-4), also known as glyceryl monostearate (GMS) or α-monostearin, is a glycerol (B35011) ester of stearic acid.[1][2] It is a non-ionic surfactant and emulsifier widely utilized across the pharmaceutical, cosmetic, and food industries.[3][4][5] In pharmaceutical formulations, it serves as a versatile excipient, valued for its roles in stabilizing emulsions, controlling drug release, and acting as a lubricant in tablet and capsule manufacturing.[6][7][8] It is a key component in the development of advanced drug delivery systems, particularly in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for enhancing the bioavailability of poorly soluble drugs.[9][10] This guide provides a comprehensive technical overview of 1-monostearin, covering its physicochemical properties, synthesis, analytical methods, and applications in drug development.

Physicochemical Properties

1-Monostearin is a white to yellowish, waxy solid that is practically insoluble in water but soluble in hot organic solvents.[2][3][11] Its amphiphilic nature, combining a hydrophilic glycerol head with a lipophilic stearic acid tail, underpins its functionality as an emulsifier. The quantitative physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 1-Monostearin

| Property | Value | References |

|---|---|---|

| Identifiers | ||

| IUPAC Name | 2,3-dihydroxypropyl octadecanoate | [11] |

| CAS Number | 123-94-4 | [3][12] |

| Molecular Formula | C₂₁H₄₂O₄ | [2][3][4] |

| Molecular Weight | 358.56 g/mol | [3][4][9][12] |

| Physical Properties | ||

| Appearance | White or yellowish waxy solid, powder, or flakes | [2][3][13] |

| Melting Point | 55 - 81 °C (Varies by purity and polymorphic form) | [1][3][4][6][9][14] |

| Boiling Point | ~411 - 477 °C (Predicted/Estimated) | [3][4][9][14] |

| Density | ~0.97 g/cm³ | [1][3][9] |

| Solubility & Emulsifying Properties | ||

| Water Solubility | Insoluble, but can be dispersed in hot water | [1][3][11] |

| Solvent Solubility | Soluble in hot organic solvents (e.g., ethanol, acetone, chloroform (B151607), oils) | [3][4][11][15] |

| Hydrophilic-Lipophilic Balance (HLB) | 3.8 - 5.5 | [3][4][9][14] |

| Other Properties | ||

| Refractive Index | ~1.44 (Estimate) | [3][4] |

| LogP | 7.23 - 7.4 |[11][14][16] |

Synthesis and Manufacturing

The industrial production of 1-monostearin typically results in a mixture of mono-, di-, and triglycerides. High-purity 1-monostearin (>90%) is often required for pharmaceutical applications, which necessitates purification steps like molecular distillation.[16][17]

Key Synthesis Methods

-

Direct Esterification : This is a common method involving the reaction of stearic acid and glycerol at high temperatures (180-250°C) in the presence of an acidic or basic catalyst, such as sodium hydroxide.[16][18] This process typically yields a product containing 40-60% monoester.[16]

-

Glycerolysis (Transesterification) : This method involves the reaction of triglycerides (like hydrogenated palm oil) with excess glycerol at high temperatures (170-240°C) using a catalyst.[16][19] The resulting product is a mixture of glycerides, which requires further purification to isolate high-purity 1-monostearin.[17]

-

Epichlorohydrin (B41342) Phase Transfer Catalysis : A more complex, multi-step synthesis where epichlorohydrin reacts with sodium stearate, followed by hydrolysis. This method can produce monoester content greater than 90% without requiring molecular distillation.[16][18]

Purification

To achieve the high purity required for pharmaceutical use, the crude reaction mixture (typically 40-60% monoester) is purified. Molecular distillation is the most effective technique, separating the monoesters from di- and triglycerides based on their different molecular weights and boiling points.[16][17]

Analytical Protocols

Accurate separation and quantification of 1-monostearin from its positional isomer (2-monostearin) and other glycerides are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method.

HPLC Method for Isomer Separation

A robust reversed-phase HPLC (RP-HPLC) method is essential for separating 1-monostearin and 2-monostearin, which have very similar physicochemical properties.[20] Detection is typically performed with an Evaporative Light Scattering Detector (ELSD) as monoglycerides (B3428702) lack a strong UV chromophore.[20]

Experimental Protocol:

-

Sample Preparation :

-

Dissolve the sample in a suitable organic solvent like chloroform or hexane (B92381).[20]

-

For complex matrices, perform a preliminary purification using Solid-Phase Extraction (SPE) with a silica-based sorbent to remove interfering di- and triglycerides.[20]

-

Elute the monoglyceride fraction using a hexane and ethyl acetate (B1210297) mixture.[20]

-

Evaporate the solvent under a nitrogen stream and reconstitute the residue in the initial mobile phase for injection.[20]

-

-

Chromatographic Conditions :

-

Instrument : Standard HPLC system with a gradient pump, column oven, and ELSD.[20]

-

Column : C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[20]

-

Mobile Phase A : Water.[20]

-

Mobile Phase B : Acetonitrile.[20]

-

Gradient Program : 80% B to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[20]

-

Flow Rate : 1.0 mL/min.[20]

-

Column Temperature : 40°C.[20]

-

Detector : ELSD.[20]

-

-

Quantification :

Spectroscopic Methods

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure and identity of 1-monostearin.[21][22][23]

Applications in Drug Development

1-Monostearin is a highly valued excipient in drug development due to its safety, biocompatibility, and versatile functional properties.[7][24]

-

Emulsifier and Stabilizer : It is widely used to form and stabilize oil-in-water emulsions in creams, lotions, and ointments.[6][24]

-

Controlled-Release Agent : In oral solid dosage forms, it can form a hydrophobic wax matrix that retards drug release, making it suitable for controlled-release tablets.[6][24]

-

Lubricant and Binder : It functions as a lubricant in tablet and capsule manufacturing to prevent sticking to machinery.[7]

-

Solubilizer : It can act as a solubilizing agent for certain active pharmaceutical ingredients (APIs).[7]

Advanced Drug Delivery Systems

1-Monostearin is a cornerstone lipid for fabricating lipid-based nanoparticles designed to improve the delivery of poorly water-soluble drugs.

-

Solid Lipid Nanoparticles (SLNs) : GMS is a primary solid lipid used to create SLNs.[25] These nanoparticles encapsulate lipophilic drugs, protecting them from degradation and enabling controlled release.[25][26] GMS-based SLNs have demonstrated high drug encapsulation efficiency and the ability to improve the therapeutic outcome of anticancer drugs like docetaxel.[10][25] The hot melt encapsulation technique is often employed as a solvent-free, "green" method for their production.[25]

-

Lipid-Polymer Hybrid Nanoparticles (LPHNPs) : GMS is combined with biocompatible polymers, such as chitosan (B1678972), to form LPHNPs.[27] This hybrid system leverages the structural integrity of the polymer core and the biomimetic advantages of the lipid shell, enhancing both drug loading and stability for oral drug delivery.[27]

Biological Role and Toxicological Profile

Metabolism

In biological systems, 1-monostearin is an intermediate in the digestion of dietary triglycerides.[6] Upon ingestion, it is rapidly hydrolyzed by pancreatic and intestinal lipases into its constituent parts: glycerol and stearic acid.[6] Both are endogenous compounds that are readily absorbed and enter normal metabolic pathways.[6]

Safety and Toxicology

1-Monostearin is generally recognized as safe (GRAS) for use in food and pharmaceutical products.[3][24] It is considered non-toxic and non-irritating in the concentrations used in formulations.[3]

-

Acute Toxicity : Oral LD50 in rats is >5000 mg/kg.[28]

-

Skin/Eye Contact : High concentrations may cause mild skin or eye irritation in sensitive individuals.[24][29][30]

-

Chronic Exposure : Chronic exposure is not associated with adverse effects, as the substance is metabolized like common dietary fats.[6][28] It is not considered a carcinogen, mutagen, or reproductive toxin.[28][30]

References

- 1. ez.restek.com [ez.restek.com]

- 2. CAS 123-94-4: 1-Monostearin | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. 1-Monostearin [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. grokipedia.com [grokipedia.com]

- 7. GLYCERYL STEARATE (GLYCERYL MONOSTEARATE) - Ataman Kimya [atamanchemicals.com]

- 8. drugs.com [drugs.com]

- 9. Monostearin | 123-94-4 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Monostearin | C21H42O4 | CID 24699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. larodan.com [larodan.com]

- 13. specialchem.com [specialchem.com]

- 14. Monostearin CAS#: 123-94-4 [m.chemicalbook.com]

- 15. Solubility of 1-monostearin in various solvents | Semantic Scholar [semanticscholar.org]

- 16. echemi.com [echemi.com]

- 17. CN1076187A - The preparation method of high-purity monostearin - Google Patents [patents.google.com]

- 18. CN102964245A - Preparation method of high-quality glycerin monostearate - Google Patents [patents.google.com]

- 19. digitalxplore.org [digitalxplore.org]

- 20. benchchem.com [benchchem.com]

- 21. Monostearin(123-94-4) 1H NMR [m.chemicalbook.com]

- 22. Preparation of glycerol monostearate from glycerol carbonate and stearic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. nimbasia.com [nimbasia.com]

- 25. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel | Bentham Science [eurekaselect.com]

- 26. Glyceryl Monostearate based Solid Lipid Nanoparticles for Controlled Delivery of Docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Development and in-vitro evaluation of chitosan and glyceryl monostearate based matrix lipid polymer hybrid nanoparticles (LPHNPs) for oral delivery of itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 28. rierdenchemical.com [rierdenchemical.com]

- 29. afaghchem.com [afaghchem.com]

- 30. oxfordlabchem.com [oxfordlabchem.com]

Navigating the Solubility Landscape of Glyceryl Monostearate: A Technical Guide for Researchers

An In-depth Exploration of the Solvent Compatibility of a Key Pharmaceutical and Research Excipient

Glyceryl monostearate (GMS), a monoglyceride ester of stearic acid and glycerol, is a cornerstone excipient in the pharmaceutical, cosmetic, and food industries. Its utility as an emulsifier, stabilizer, and lubricant is intrinsically linked to its solubility characteristics. For researchers, scientists, and drug development professionals, a comprehensive understanding of GMS solubility in various solvents is paramount for formulation design, process optimization, and ensuring product stability. This technical guide provides a detailed overview of the solubility of glyceryl monostearate, complete with quantitative data, experimental methodologies, and a logical workflow for solvent selection.

Core Concepts in Glyceryl Monostearate Solubility

Glyceryl monostearate is a non-ionic surfactant with a predominantly lipophilic character, a trait that dictates its solubility profile. It is generally characterized as being practically insoluble in water but soluble in a range of hot organic solvents.[1][2] This temperature-dependent solubility is a critical factor in many of its applications, particularly in the formation of emulsions and solid lipid nanoparticles.[3]

The solubility of GMS is influenced by several factors, including the polarity of the solvent, the temperature of the system, and the crystalline form of the GMS itself. The presence of impurities or other excipients in a formulation can also impact its solubility.

Quantitative Solubility Data

Precise quantitative data on the solubility of glyceryl monostearate is crucial for accurate formulation development. The following table summarizes available quantitative and qualitative solubility data in various common solvents. It is important to note that comprehensive, temperature-dependent quantitative data is not widely published in readily accessible literature, highlighting a gap in the detailed physicochemical characterization of this common excipient.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Qualitative Description | Citation(s) |

| Water | Ambient | Insoluble | Practically Insoluble | [1][2] |

| Ethanol (95%) | 60 | ~75 | Very Soluble (in hot) | [4][5] |

| Ethanol | Ambient | - | Slightly Soluble | |

| Chloroform | Ambient | - | Soluble | [4][6] |

| Acetone | Hot | - | Soluble (in hot) | [1][6] |

| Mineral Oil | Hot | - | Soluble (in hot) | [6] |

| Diethyl Ether | Ambient | - | Sparingly Soluble | [4] |

| Benzene | 60 | - | Soluble | [5] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a lipophilic solid like glyceryl monostearate in organic solvents typically involves the preparation of a saturated solution at a controlled temperature, followed by the quantification of the dissolved solute. The isothermal equilibrium method, often referred to as the shake-flask method, followed by gravimetric analysis, is a widely accepted and reliable technique.

Detailed Methodology: Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis

1. Objective: To determine the saturation solubility of glyceryl monostearate in a specific organic solvent at a defined temperature.

2. Materials and Equipment:

- Glyceryl monostearate (high purity)

- Solvent of interest (analytical grade)

- Thermostatically controlled water bath or incubator with shaking capabilities

- Screw-capped glass vials or flasks

- Analytical balance (readable to at least 0.1 mg)

- Syringe filters (chemically compatible with the solvent, e.g., PTFE)

- Pre-weighed glass vials for collecting the filtrate

- Drying oven or vacuum oven

3. Procedure:

4. Calculation of Solubility:

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for glyceryl monostearate is a critical step in formulation development. The following diagram, generated using Graphviz, illustrates a logical workflow for this process.

References

An In-depth Technical Guide on the Thermal Behavior of 1-Stearoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-rac-glycerol, also known as 1-monostearin, is a monoacylglycerol containing stearic acid at the sn-1 position.[1][2][3] This compound is widely utilized in the food, cosmetic, and pharmaceutical industries as an emulsifier, stabilizer, and thickener, enhancing the texture and shelf life of various products.[2] Its utility is deeply rooted in its complex thermal behavior, characterized by a rich polymorphism that dictates the physical properties of the final product.[4][5] In pharmaceutical formulations, such as nanoparticles and microemulsions, understanding and controlling the polymorphic state of this compound is critical for ensuring the stability and efficacy of drug delivery systems.[6][7] This technical guide provides a comprehensive overview of the thermal properties of this compound, focusing on its polymorphic forms, transition pathways, and the experimental methodologies used for their characterization.

Polymorphism of this compound

This compound is known to exhibit at least four distinct polymorphic forms: sub-alpha (sub-α), alpha (α), beta prime (β'), and beta (β).[4] These polymorphs differ in their molecular packing, which in turn affects their thermodynamic stability, melting points, and other physical characteristics. The transitions between these forms are influenced by factors such as temperature, cooling rate, and the presence of solvents.[5][8]

The α-form is typically the least stable and lowest melting polymorph, obtained by rapid cooling of the melt.[4] Over time, it tends to transform into the more stable β' and subsequently the most stable β form. The β' form is often the intermediate, while the β form represents the most thermodynamically stable crystalline structure.[4] The sub-α form is observed at lower temperatures and can undergo reversible transitions.[5]

Quantitative Thermal Data

The thermal characteristics of the different polymorphs of this compound have been investigated using techniques such as Differential Scanning Calorimetry (DSC). The melting points and, where available, the enthalpies of fusion for the primary polymorphs are summarized below. It is important to note that reported values can vary slightly between studies due to differences in sample purity and experimental conditions.

| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Short Spacings (Å) |

| α (alpha) | ~55 - 60 | Not consistently reported | 4.15 |

| β' (beta prime) | ~63 - 72 | Not consistently reported | 4.2, 3.8 |

| β (beta) | ~72 - 77 | Not consistently reported | 4.55 |

| sub-α (sub-alpha) | Lower temperature transitions | Not consistently reported | Multiple, complex |

Note: The data presented is a synthesis from multiple sources. Exact values can be influenced by experimental conditions.[4][9][10]

Experimental Protocols

Characterizing the thermal behavior of this compound necessitates precise experimental methodologies. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound and to study their phase transitions.

Methodology:

-

Sample Preparation: A small amount of high-purity this compound (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Thermal Program:

-

Initial Heating: The sample is heated from ambient temperature to approximately 90°C (well above the melting point of the most stable polymorph) at a controlled rate (e.g., 10°C/min) to erase any previous thermal history.

-

Isothermal Hold: The sample is held at 90°C for a specified time (e.g., 10 minutes) to ensure complete melting.

-

Controlled Cooling: The molten sample is cooled at a specific rate (e.g., 5°C/min) to a low temperature (e.g., 0°C) to induce crystallization. Different cooling rates can be used to favor the formation of different polymorphs.

-

Second Heating: The crystallized sample is then reheated at a controlled rate (e.g., 5°C/min) to 90°C. The endothermic peaks observed during this heating scan correspond to the melting of the different polymorphic forms.

-

-

Data Analysis: The onset temperature of the endothermic peak is typically taken as the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

X-ray Diffraction (XRD)

XRD provides information about the crystalline structure of a material by analyzing the diffraction pattern of X-rays scattered by the atoms in the crystal lattice.

Objective: To identify the different polymorphic forms of this compound based on their characteristic diffraction patterns.

Methodology:

-

Sample Preparation: A thin layer of the this compound sample is placed on a sample holder. The sample can be analyzed as a powder or after being subjected to a specific thermal treatment to obtain a particular polymorph.

-

Instrument Setup: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used. The instrument is configured to scan a specific range of 2θ angles (e.g., 2° to 40°).

-

Data Collection: The sample is exposed to the X-ray beam, and the intensity of the diffracted X-rays is measured at different angles.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed. Each polymorphic form has a unique set of diffraction peaks at specific 2θ angles, which correspond to the short spacings between the planes of atoms in the crystal lattice.[4][11]

Visualization of Thermal Behavior

Polymorphic Transition Pathway

The following diagram illustrates the typical transition pathways between the different polymorphic forms of this compound. The transitions are generally from less stable to more stable forms upon heating or aging.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound = 99 123-94-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-Monostearin: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Monostearin, a monoacylglycerol consisting of a glycerol (B35011) molecule esterified to one molecule of stearic acid, is emerging as a molecule of interest in the study of metabolic diseases. As an intermediate in lipid metabolism, its circulating levels may reflect underlying physiological and pathophysiological processes associated with conditions such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding of 1-Monostearin as a potential biomarker, including available data on its circulating levels, its potential involvement in signaling pathways, and detailed experimental protocols for its analysis.

Quantitative Data on 1-Monostearin in Metabolic Diseases

The precise quantification of 1-Monostearin in plasma across different metabolic states is a burgeoning area of research. While extensive lipidomics studies have been conducted, specific data for 1-Monostearin remains limited. The following table summarizes the currently available, albeit sparse, quantitative information. It is important to note that the concentration of monoacylglycerols like 1-Monostearin in plasma is generally low, often in the low micromolar to nanomolar range, making their accurate quantification challenging and highly dependent on the analytical method used.

| Condition | Analyte | Plasma Concentration | Notes |

| Healthy Individuals | Total Glycerol | 14 - 110 µmol/L | Can be influenced by factors such as fasting state and obesity. |

| Stearic Acid | 0.2 - 5.0 mmol/L | One of the most abundant fatty acids in plasma. | |

| 1-Monostearin (1-Stearoylglycerol) | Estimated: Low µmol/L to nmol/L | As a low-abundance monoacylglycerol, direct quantification is challenging and highly method-dependent. Specific concentration ranges in healthy populations are not well-established in the reviewed literature. | |

| Obesity | Various Lipid Species | Altered | Studies show significant alterations in the plasma lipidome of obese individuals compared to lean controls, with changes in various lipid classes including triacylglycerols, phospholipids, and sphingolipids. However, specific quantitative data for 1-Monostearin is not consistently reported. |

| Type 2 Diabetes | Total Glycerol | 81 +/- 7 µmol/L (Basal) | Higher basal concentrations compared to healthy controls (61 +/- 7 µmol/L). |

| Total Non-Esterified Fatty Acids (NEFA) | 842 +/- 40 µmol/L (Basal) | Higher basal concentrations compared to healthy controls (630 +/- 46 µmol/L). | |

| 1-Monostearin (1-Stearoylglycerol) | Not Available | While studies have investigated the broader lipid profile in T2D, specific plasma concentrations of 1-Monostearin are not readily available in the current literature. | |

| Non-Alcoholic Fatty Liver Disease (NAFLD) | Various Lipid Species | Altered | Lipidomic studies of NAFLD patients have identified changes in hepatic and plasma lipid composition, including alterations in fatty acids, glycerophospholipids, and sphingolipids. Specific quantitative data for 1-Monostearin is not consistently reported. |